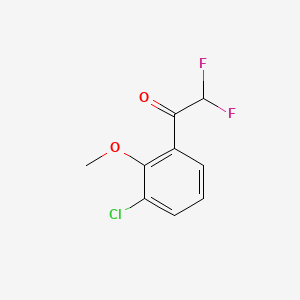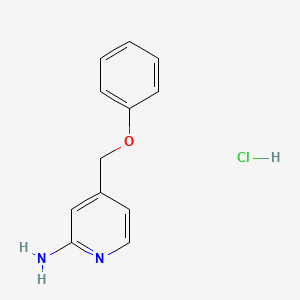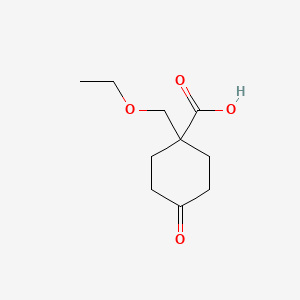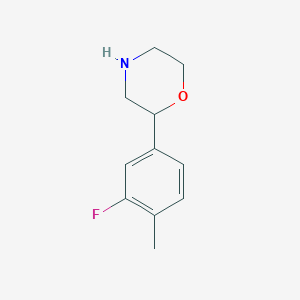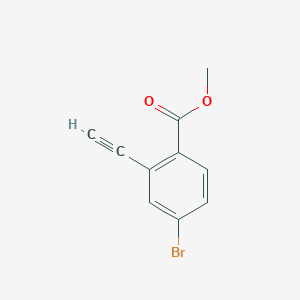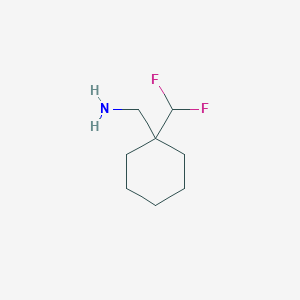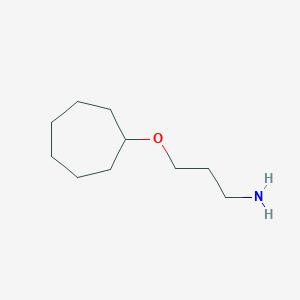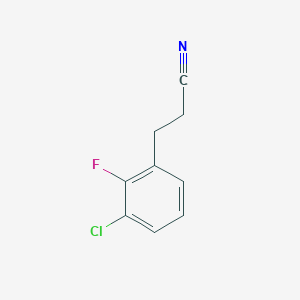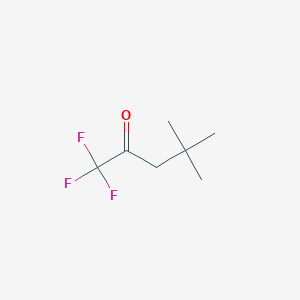
1,1,1-Trifluoro-4,4-dimethylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4,4-dimethylpentan-2-one is a fluorinated organic compound with the molecular formula C7H11F3O. This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to a pentan-2-one backbone. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with isobutylene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4,4-dimethylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1,1-trifluoro-4,4-dimethylpentan-2-one exerts its effects is primarily through its interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug design. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated ketone with similar chemical properties.
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride: A related compound with an amine group instead of a ketone.
Uniqueness: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one is unique due to its specific structural features, such as the presence of both trifluoromethyl and dimethyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11F3O |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H11F3O/c1-6(2,3)4-5(11)7(8,9)10/h4H2,1-3H3 |
Clé InChI |
MTOWKBREJSZSDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


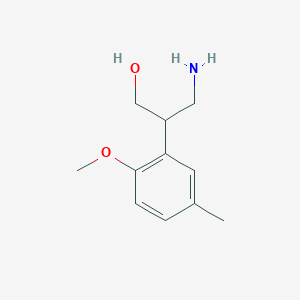
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)

